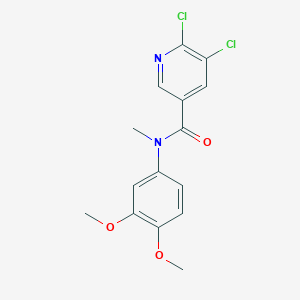![molecular formula C16H16N6S B2419512 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 1420776-11-9](/img/structure/B2419512.png)
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such compounds often involves multi-step procedures. For example, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the melting point, yield, and NMR data can be obtained for specific derivatives .科学的研究の応用
Antiproliferative Activity
Compounds with a similar structure have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines . These compounds showed good activity on all cell lines, suggesting that “3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine” might also have potential as an anticancer agent .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that “3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine” could potentially be used in the treatment of fibrosis .
Photophysical Behavior
The photophysical behavior of similar compounds has been studied, demonstrating that the multiple emission properties originate from the co-presence of an extended polycyclic nitrogen-rich moiety . This suggests that “3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine” could potentially be used in the development of new materials with unique photophysical properties .
Targeted Kinase Inhibitors
In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized . This suggests that “3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine” could potentially be used in the development of new TKIs .
作用機序
Target of Action
It is known that similar compounds, such as 1-(2-pyrimidinyl)piperazine, act as an antagonist of the α2-adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons in the central nervous system.
Mode of Action
Based on its structural similarity to 1-(2-pyrimidinyl)piperazine, it may interact with its targets by binding to the α2-adrenergic receptor, thereby inhibiting the receptor’s activity . This interaction could lead to changes in the cellular response to neurotransmitters.
Pharmacokinetics
Similar compounds, such as 1-(2-pyrimidinyl)piperazine, are known to be metabolites of certain drugs . This suggests that the compound may be well-absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
By acting as an antagonist of the α2-adrenergic receptor, it could potentially alter cellular responses to neurotransmitters, leading to changes in physiological processes regulated by the adrenergic signaling pathway .
Safety and Hazards
特性
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6S/c1-3-14(23-12-1)13-4-5-15(20-19-13)21-8-10-22(11-9-21)16-17-6-2-7-18-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVOKCPNWSHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

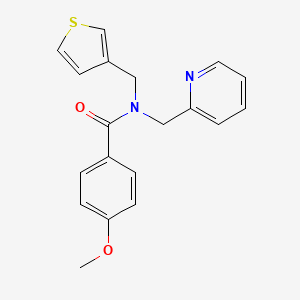
![3-(3-methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide](/img/structure/B2419432.png)
![methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2419433.png)
![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)
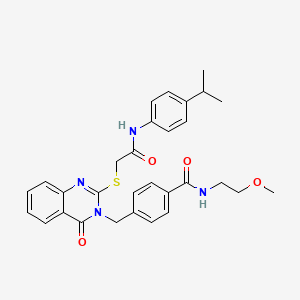
![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)
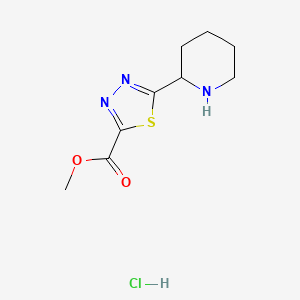
![4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)
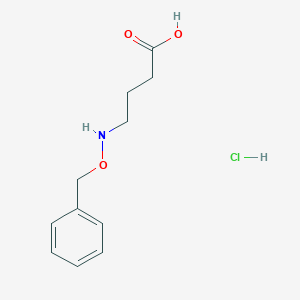
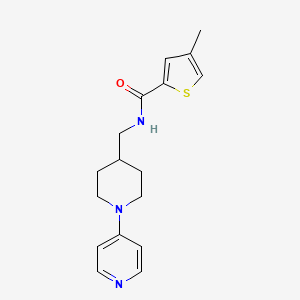
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)
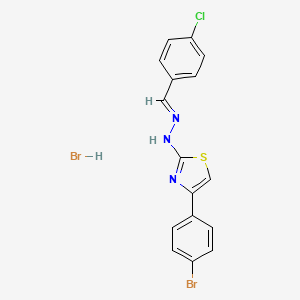
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)
